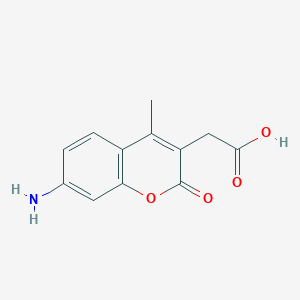
2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Vue d'ensemble
Description
“2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a compound that has been used in the synthesis of fluorescent colorants . It has been used in the modification of Rhodamine 6G (Rh6G) to obtain rhodamine with amine functional groups (Rh6G-NH2) .
Synthesis Analysis
The synthesis of coumarin systems, which include “2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid”, has been a subject of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The structure of the synthesized fluorescent colorants, which include “2-(7-Amino-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid”, has been analyzed using Fourier transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H NMR and 13C NMR), X-ray diffraction (XRD), and field emission scanning electron microscopy (FE-SEM) .Chemical Reactions Analysis
The type of solvent has a strong effect on the quantum yield of the compound. Rh6G-NH2 and hybrid 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid/rhodamine 6G (HMR) displayed the maximum quantum yield in ethanol due to good interaction with ethanol and the formation of ring-opened amide form of rhodamine group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.21 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Anti-Inflammatory Activity
The compound has been used in the synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide. This new compound exhibited superior anti-inflammatory activity compared to the standard, ibuprofen .
Antitumor Activity
7-amino, 4-methyl coumarin derivatives, which include AMCA acid, have demonstrated significant antitumor activity .
Anti-HIV Activity
These compounds have also shown potential as anti-HIV agents .
Antibacterial and Antifungal Activity
AMCA acid and its derivatives have been found to possess antibacterial and antifungal properties .
Anticoagulant Activity
These compounds have been reported to have anticoagulant effects , acting as inhibitors of the enzyme VKOR, vitamin K epoxide reductase .
Antioxidant Activity
Hydroxycoumarins, which include AMCA acid, have been reported to possess strong antioxidant effects and protective effects against oxidative stress by scavenging reactive oxygen species .
Central Nervous System Stimulant
AMCA acid and its derivatives have shown effects as central nervous system stimulants .
Pharmaceutical Industry
The compound 7-amino-4-methyl-2H-chromen-2-one, which is a part of AMCA acid, is the backbone of numerous bioactive compounds with various pharmacological properties. This would have immense significance for the creation of new hybrid molecules in the pharmaceutical industry .
Mécanisme D'action
- One possibility is that AMCA acid may modulate enzymes involved in inflammatory pathways, given its structural similarity to coumarin derivatives . Further research is needed to confirm this.
Target of Action
Result of Action
Propriétés
IUPAC Name |
2-(7-amino-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDLKUMPUDNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147648 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20128 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
7-Amino-4-methylcoumarin-3-acetic acid | |
CAS RN |
106562-32-7 | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106562327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Amino-4-methylcoumarin-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Amino-4-methyl-3-coumarinylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AMCA compare to other fluorescent dyes used for live/dead staining techniques in bacterial biofilm research?
A1: Traditional live/dead staining techniques typically utilize red or green fluorescent markers like SYTO® 9, propidium iodide, and fluorescein. [] AMCA, with its blue fluorescence, provides a third distinguishable color channel, enabling researchers to simultaneously track the distribution and effects of drugs or drug delivery systems within the same sample. [] This avoids interference with the pre-existing live/dead staining, allowing for a more comprehensive analysis of the biofilm's response to treatment.
Q2: What makes AMCA suitable for labeling polymeric particles intended for drug delivery, specifically via inhalation?
A2: Poly(d,l-lactide-co-glycolide) (PLGA) is a biocompatible and biodegradable polymer often employed in developing drug delivery systems, particularly for inhalation. [] AMCA can be covalently bound to PLGA without significantly altering its physicochemical properties. This allows researchers to track the distribution and behavior of PLGA micro- and nanoparticles within biological systems like lung tissue, using techniques like confocal laser scanning microscopy. []
Q3: Can AMCA's fluorescence be utilized to study biophysical properties of cells beyond just visualization?
A3: Absolutely. Research shows that AMCA can be covalently attached to the surface of bacterial cells like E. coli via amine coupling reactions. [] This attachment, even at low concentrations, can induce measurable changes in the cells' electrokinetic and dielectrophoretic properties. [] These changes can be precisely measured and provide valuable insights into how surface modifications impact the cell's biophysical characteristics.
Q4: What is the significance of studying the solute-solvent interactions of AMCA?
A4: Understanding how AMCA interacts with different solvents is crucial for optimizing its use in various applications. Studies using UV/Vis absorption and fluorescence spectroscopy reveal that AMCA's spectral properties are sensitive to solvent polarity. [] Both general solute/solvent interactions and hydrogen bonding contribute to these changes. [] This knowledge is vital for selecting appropriate solvents for AMCA-based assays and interpreting the results accurately.
Q5: Can AMCA be used in more complex systems beyond single-molecule labeling?
A5: Yes, AMCA's versatility extends to developing sophisticated nanodevices. For instance, it has been successfully incorporated into DNA photonic wires (PWs). [] In this application, AMCA acts as the donor in a Förster resonance energy transfer (FRET) system, efficiently transferring energy to an acceptor molecule, Texas Red. [] This system exhibits strong energy transfer efficiency and allows for the creation of DNA PWs capable of emitting light in three primary colors by manipulating the extent of FRET. [] This has exciting implications for applications like information encryption.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



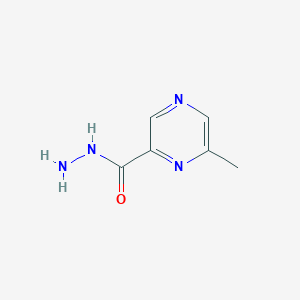
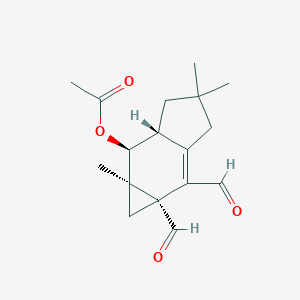
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

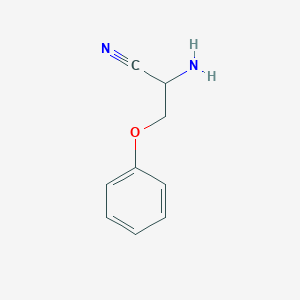


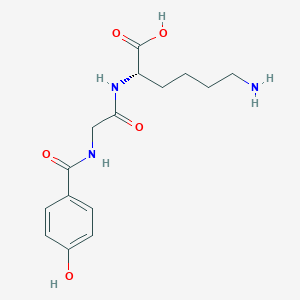
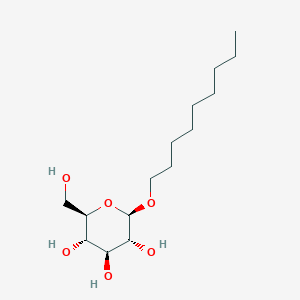
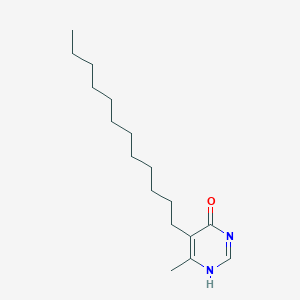
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
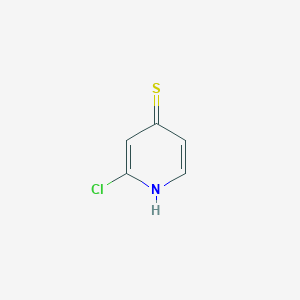
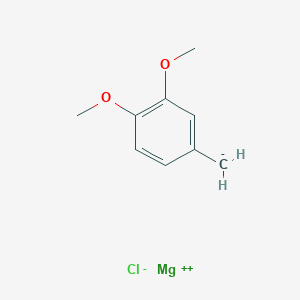
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)